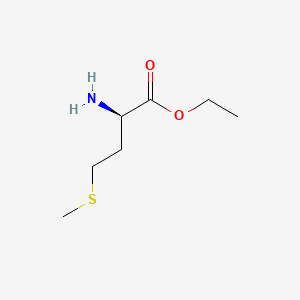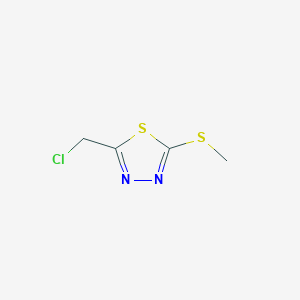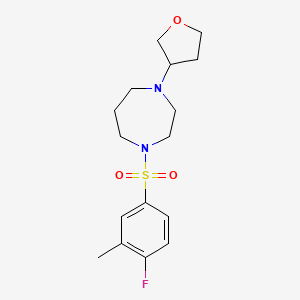
Ethyl d-methioninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl d-methioninate is a derivative of the essential amino acid methionine It is an ester formed by the reaction of methionine with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl d-methioninate can be synthesized through the esterification of methionine with ethanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids . Another method involves the reaction of methionine with ethanol in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl d-methioninate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methionine and ethanol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Methionine and ethanol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl d-methioninate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to protein synthesis and metabolism.
Medicine: It has potential therapeutic applications, including as a supplement for methionine deficiency.
Industry: It is used in the production of polymers and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Ethyl d-methioninate involves its incorporation into proteins and other biomolecules. It can act as a methionine source, participating in protein synthesis and other metabolic pathways. The ester group can be hydrolyzed to release methionine, which can then be utilized by the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-methionine ethyl ester: Similar in structure but differs in the chirality of the methionine moiety.
Methionine methyl ester: An ester of methionine with methanol instead of ethanol.
N,N-diallyl methionine ethyl ester: A derivative with additional allyl groups.
Uniqueness
Ethyl d-methioninate is unique due to its specific chirality and the presence of the ethyl ester group. This combination of features can influence its reactivity and biological activity, making it distinct from other methionine derivatives.
Propriétés
Numéro CAS |
107998-44-7; 7512-43-8 |
|---|---|
Formule moléculaire |
C7H15NO2S |
Poids moléculaire |
177.26 |
Nom IUPAC |
ethyl (2R)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
Clé InChI |
ARJXIGOIOGJAKR-ZCFIWIBFSA-N |
SMILES |
CCOC(=O)C(CCSC)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)
![N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2709260.png)


![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2709263.png)
![4-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2709265.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)




![3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2709273.png)

